3-Chloro-4-methoxyaniline

Environmental Chemistry Photocatalysis Wastewater Treatment

3-Chloro-4-methoxyaniline (CAS 5345-54-0) is the mandatory reference standard for chlorpropham metabolite quantitation (MEKC-LIF) in crops. Its unique 3-chloro-4-methoxy substitution is irreplaceable for ATP-competitive kinase inhibitor synthesis and metoxuron environmental monitoring; generic anilines invalidate regulatory compliance. Essential for photocatalytic degradation kinetics in wastewater treatment. Insist on the authentic regioisomer.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 5345-54-0
Cat. No. B1194202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxyaniline
CAS5345-54-0
Synonyms2-chloro-4-anisidine
3-chloro-4-methoxybenzenamine
o-chloro-p-anisidine
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
InChIKeyXQVCBOLNTSUFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxyaniline (CAS 5345-54-0) Technical Overview for Scientific Procurement and Intermediate Sourcing


3-Chloro-4-methoxyaniline (CAS 5345-54-0), also known as 3-chloro-p-anisidine or 2-chloro-4-aminoanisole, is a substituted aniline featuring a chlorine atom at the meta position and a methoxy group at the para position relative to the amino functionality [1]. This disubstituted aromatic amine (molecular weight 157.60 g/mol, melting point 50–55 °C) serves as a versatile building block in pharmaceutical and agrochemical synthesis . Notably, it is recognized as the primary aniline metabolite of the phenylcarbamate herbicide chlorpropham and a degradation product of the phenylurea herbicide metoxuron, establishing its importance as an analytical reference standard in environmental residue monitoring [2][3].

Why 3-Chloro-4-methoxyaniline Cannot Be Replaced by Unsubstituted or Differently Substituted Anilines in Regulated and Structure-Specific Applications


Generic substitution of 3-chloro-4-methoxyaniline with simpler anilines (e.g., 4-methoxyaniline, 3-chloroaniline) or regioisomers (e.g., 2-chloro-4-methoxyaniline) is fundamentally precluded by three factors. First, the precise 3-chloro-4-methoxy substitution pattern dictates the electronic and steric properties essential for downstream coupling reactions in pharmaceutical synthesis—altering this pattern changes reaction outcomes and final product identity [1]. Second, in agrochemical residue analysis, this compound serves as a specific marker metabolite for chlorpropham and metoxuron; substituting an alternative aniline invalidates regulatory compliance and analytical traceability [2]. Third, its distinct environmental fate—including soil-mediated conversion to 3,3′-dichloro-4,4′-dimethoxyazobenzene and related azo compounds at concentrations ≥10 ppm—differs markedly from other chloroanilines, making it irreplaceable in environmental fate studies [3].

3-Chloro-4-methoxyaniline Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs for Procurement Decisions


Environmental Degradation Kinetics: 3-Chloro-4-methoxyaniline Photocatalytic Removal Rate Compared with Other Pesticide-Derived Chloroanilines

In aqueous TiO₂ suspensions under UV irradiation, 3-chloro-4-methoxyaniline undergoes heterogeneous photocatalytic degradation following pseudo-first-order kinetics. While direct head-to-head comparisons with other chloroanilines in identical systems are not available in the primary literature, the reported degradation kinetics for this specific compound (k = 0.0226–0.0351 min⁻¹ depending on catalyst loading and pH) differ from those documented for structurally related pesticide-derived anilines such as 3,4-dichloroaniline (a metabolite of diuron and linuron), which typically exhibits distinct degradation profiles due to differences in electronic substitution patterns [1]. The presence of the electron-donating methoxy group at the para position alters the reactivity of 3-chloro-4-methoxyaniline toward hydroxyl radical attack compared to unsubstituted or dichlorinated analogs, a factor critical for designing treatment processes for agrochemical wastewater streams [1].

Environmental Chemistry Photocatalysis Wastewater Treatment

Soil Metabolism Fate: 3-Chloro-4-methoxyaniline vs. Its N-Acyl Derivatives and Herbicide Metoxuron

Briggs and Ogilvie (1971) directly compared the soil metabolic fate of 3-chloro-4-methoxyaniline with its N-acyl derivatives and the parent herbicide metoxuron [1]. At concentrations ≥10 ppm, 3-chloro-4-methoxyaniline undergoes soil-mediated free radical coupling to yield a mixture of 3,3′-dichloro-4,4′-dimethoxyazobenzene, 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil, and 2,3′-dichloro-4-hydroxy-4′-methoxydiphenylamine [1]. In contrast, the herbicide metoxuron and its demethylated metabolites break down to the amine too slowly in soil for detectable coupling product formation [1]. Furthermore, 3-chloro-4-methoxyacetanilide at 25 ppm rapidly produces amine coupling products in soil slurries, while ethyl N-(3-chloro-4-methoxyphenyl)carbamate requires approximately two months to generate similar coupling products [1].

Soil Science Agrochemical Metabolism Environmental Fate

Analytical Differentiation: Quantitation of 3-Chloro-4-methoxyaniline as a Metabolite Marker Distinct from Other Chloroaniline Congeners

In micellar electrokinetic chromatography with laser-induced fluorescence detection (MEKC-LIF), 3-chloro-4-methoxyaniline can be quantitatively distinguished from its co-metabolites 3-chloroaniline and 3-chloro-4-hydroxyaniline following derivatization [1]. The optimized procedure achieves baseline separation of all three aniline metabolites within approximately 7 minutes using negative-charged mixed micelles (SDS/Triton X-100) [1]. This analytical specificity is critical because chlorpropham degrades to multiple aniline species; failure to specifically identify and quantify 3-chloro-4-methoxyaniline would result in inaccurate residue assessments [1]. The compound is also employed as an analytical reagent for progesterone determination in urine samples, where its diazonium salt form enables selective photocatalyzed cleavage reactions .

Analytical Chemistry Pesticide Residue Analysis Food Safety

Synthetic Utility: 3-Chloro-4-methoxyaniline in Kinase-Targeted Molecular Scaffold Construction

3-Chloro-4-methoxyaniline serves as a critical coupling partner in the synthesis of pyrimidine-based kinase inhibitor scaffolds [1][2]. In a patented synthetic route (US07557210B2), reaction of 2,4-dichloro-5-fluoropyrimidine with 3-chloro-4-methoxyaniline yields N²,N⁴-Bis(3-chloro-4-methoxyphenyl)-5-fluoro-2,4-pyrimidinediamine [1]. This bis-substituted pyrimidinediamine scaffold incorporates the specific chloro-methoxy pharmacophore known to engage the ATP-binding pocket of multiple kinases [2]. The 3-chloro-4-methoxy substitution pattern is particularly valued in kinase inhibitor design because the electron-withdrawing chloro group and electron-donating methoxy group create a polarized aromatic system that optimizes hydrophobic pocket occupancy while maintaining appropriate hydrogen-bonding capacity via the aniline-derived nitrogen [2]. Substitution with unsubstituted aniline or regioisomeric chloromethoxyanilines would alter both steric fit and electronic complementarity with the target kinase active site.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

3-Chloro-4-methoxyaniline Priority Application Scenarios for Scientific and Industrial Procurement


Environmental Analytical Laboratories: Chlorpropham and Metoxuron Residue Monitoring

Procurement of 3-chloro-4-methoxyaniline as an analytical reference standard is mandatory for laboratories conducting residue analysis of the herbicide chlorpropham in potatoes and other crops, as it is the primary aniline metabolite requiring quantitation via MEKC-LIF [1]. Similarly, environmental monitoring programs tracking metoxuron degradation in soil and water must source this compound to validate analytical methods and calibrate detection systems [2].

Agrochemical Environmental Fate Studies: Soil Metabolism and Persistence Assessment

Environmental chemists investigating the fate of phenylurea and phenylcarbamate herbicides require authentic 3-chloro-4-methoxyaniline to distinguish the behavior of the free amine metabolite from its parent compounds and N-acyl derivatives. The documented soil-mediated conversion to azo and quinone products at ≥10 ppm makes this compound essential for accurate persistence modeling [3].

Medicinal Chemistry Programs: Kinase Inhibitor Scaffold Construction

Drug discovery teams developing ATP-competitive kinase inhibitors utilize 3-chloro-4-methoxyaniline as a coupling partner to install the chloro-methoxy pharmacophore onto pyrimidine cores. This specific substitution pattern is required for proper engagement of kinase hydrophobic pockets and cannot be replicated using unsubstituted aniline or alternative regioisomers [4].

Wastewater Treatment Process Development: Photocatalytic Degradation Optimization

Environmental engineers designing TiO₂-based photocatalytic treatment systems for agrochemical wastewater must account for the specific degradation kinetics of 3-chloro-4-methoxyaniline (k = 0.0226–0.0351 min⁻¹) rather than relying on generic chloroaniline data [5]. Accurate kinetic parameters are essential for reactor sizing and residence time calculations.

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